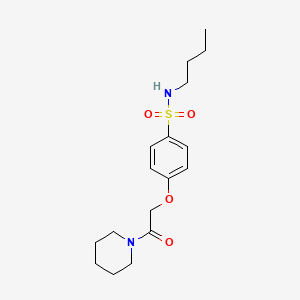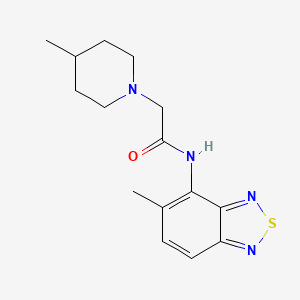![molecular formula C13H21BrClNO2 B4396435 N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride](/img/structure/B4396435.png)
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
Übersicht
Beschreibung
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, ethoxy group, and methoxy group attached to a phenyl ring, along with a propan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenol, undergoes bromination to introduce the bromine atom at the 3-position.
Ethoxylation: The brominated intermediate is then subjected to ethoxylation to introduce the ethoxy group at the 5-position.
Amination: The resulting compound is then reacted with propan-1-amine to form the desired amine derivative.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Compounds with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(3-bromo-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride: Lacks the ethoxy group.
N-[(3-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride: Lacks the bromine atom.
N-[(3-bromo-5-ethoxyphenyl)methyl]propan-1-amine;hydrochloride: Lacks the methoxy group.
Uniqueness
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride is unique due to the presence of all three functional groups (bromine, ethoxy, and methoxy) on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.ClH/c1-4-6-15-9-10-7-11(14)13(16-3)12(8-10)17-5-2;/h7-8,15H,4-6,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEHXZNHEYCBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)Br)OC)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ETHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4396377.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4396384.png)
![{4-[(1-adamantylamino)methyl]-5-chloro-2-methoxyphenoxy}acetic acid](/img/structure/B4396391.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396409.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396415.png)

![4-CHLORO-5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE](/img/structure/B4396419.png)
![3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B4396425.png)
![2-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1(2H)-phthalazinone](/img/structure/B4396441.png)

![2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B4396463.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4396467.png)
